1H-Pyrido[2,3-c][1,2,5]triazepine
Description
Structure
3D Structure
Properties
CAS No. |
251363-56-1 |
|---|---|
Molecular Formula |
C7H6N4 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
1H-pyrido[2,3-c][1,2,5]triazepine |
InChI |
InChI=1S/C7H6N4/c1-2-6-7(9-3-1)11-10-5-4-8-6/h1-5H,(H,9,11) |
InChI Key |
MSFZTDKNBNTTKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=CC=N2)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1h Pyrido 2,3 C 1 2 3 Triazepine and Its Analogs
Strategies for Triazepine Ring Construction
The formation of the seven-membered triazepine ring fused to a pyridine (B92270) core can be accomplished through several strategic approaches, each offering distinct advantages in terms of substrate scope and reaction conditions. These strategies primarily include cyclo-condensation reactions, intramolecular cyclization, ring expansion, and multicomponent reactions.
Cyclo-condensation Reactions
Cyclo-condensation reactions represent a fundamental and widely utilized method for the construction of heterocyclic rings. nih.gov This approach typically involves the reaction of two or more precursor molecules that contain the requisite functionalities to form the desired ring system in a single step. For the synthesis of pyrido[2,3-c] rsc.orgnih.govrsc.orgtriazepine and its analogs, this strategy often employs starting materials with pre-installed pyridine and triazepine fragments or their precursors.
One notable example involves the condensation of a substituted pyridine derivative with a molecule containing a hydrazine (B178648) or a similar nitrogen-rich moiety. For instance, the reaction between o-phenylenediamines and methyl-isothiocyanate can lead to the formation of a triazepine ring through a sequence of cyclo-condensation, dehydrogenation, and cyclization steps. nih.gov Similarly, the reaction of 2-hydrazino-4-(4-methoxyphenyl)-6-phenyl-nicotinonitrile with various halo compounds or carbon disulfide can yield fused triazolo- and triazino-pyridines, which are structurally related to the pyridotriazepine core. nih.gov
Another approach involves the use of dicarbonyl compounds or their equivalents. The condensation of semicarbazides and thiosemicarbazides with 1,3-dicarbonyl compounds is a known method for synthesizing 1,2,4-triazepines. researchgate.net This strategy can be adapted to pyridyl systems to construct the desired fused heterocycle. The reaction conditions for these condensations can vary, from refluxing in a solvent like ethanol (B145695) to employing microwave irradiation to accelerate the reaction. rsc.org
| Starting Materials | Reagents/Conditions | Product Type |
| o-Phenylenediamines, Methyl-isothiocyanate | Acetic Acid | Benzo[f] rsc.orgrsc.orgtandfonline.comtriazepine-2-thiol derivatives nih.gov |
| 2-Hydrazino-4-(4-methoxyphenyl)-6-phenyl-nicotinonitrile | Halo compounds, Carbon disulfide | Fused triazolo- and triazino-pyridines nih.gov |
| Semicarbazides/Thiosemicarbazides | 1,3-Dicarbonyl compounds | 1,2,4-Triazepines researchgate.net |
| N-aryl-hydrazino carbothioamides, Dimethyl acetylenedicarboxylate | Acetic acid (reflux) or DMF (microwave) | 1,2,4-Triazepines rsc.org |
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy that involves the formation of a ring from a single molecule containing all the necessary atoms. This method is often characterized by high efficiency and stereochemical control. For the synthesis of 1H-Pyrido[2,3-c] rsc.orgnih.govrsc.orgtriazepine derivatives, this typically involves the formation of the triazepine ring by creating a new bond between two atoms within a suitably functionalized pyridine precursor.
A common approach is the cyclization of a pyridine derivative bearing a reactive side chain. For example, the synthesis of fused 1,2,5-triazepine-1,5-diones can be achieved through the cyclization of N-(2-bromoacetylprolyl)hydrazine, which is generated in situ from the corresponding methyl ester. rsc.org This reaction proceeds via displacement of the bromide by the hydrazine nitrogen.
Another documented method involves the thermolysis of N-imidoyltetrazoles. When N-(m-pyridyl)benzimidoyl chloride is reacted with 5-aryltetrazoles under phase-transfer catalysis conditions, the resulting N-imidoyltetrazoles can undergo thermal decomposition to yield 3H-pyrido[3,2-e] rsc.orgnih.govresearchgate.nettriazepines. rsc.org The synthesis of pyrido[2,3-a]phenazines has also been achieved through the intramolecular cyclization of 7-arylamino-8-nitrosoquinolines, highlighting the versatility of this approach for forming fused nitrogen-containing heterocycles. scilit.com
| Precursor | Reaction Condition | Product |
| N-(2-bromoacetylprolyl)hydrazine | In situ generation and cyclization | Fused 1,2,5-triazepine-1,5-dione rsc.org |
| N-imidoyltetrazoles from N-(m-pyridyl)benzimidoyl chloride and 5-aryltetrazoles | Thermolysis | 3H-Pyrido[3,2-e] rsc.orgnih.govresearchgate.nettriazepines rsc.org |
| 7-Arylamino-8-nitrosoquinolines | Intramolecular cyclization | Pyrido[2,3-a]phenazines scilit.com |
Ring Expansion Methodologies
Ring expansion reactions provide an alternative route to seven-membered rings from more readily available five- or six-membered heterocyclic precursors. This strategy can be particularly useful when direct cyclization methods are challenging.
One example of this approach is the base-promoted ring expansion of 3-amino-4-hydroxyhexahydropyrimidine-2-thiones into 2,4,5,6-tetrahydro-3H-1,2,4-triazepine-3-thiones. researchgate.net This reaction is believed to proceed through the formation of an acyclic intermediate followed by cyclization to the larger ring. While this specific example leads to a tetrahydro-1,2,4-triazepine, similar principles could be applied to pyridopyrimidine precursors to access the pyrido rsc.orgnih.govrsc.orgtriazepine core.
The photochemical ring expansion of 4-azidopyridazines has also been reported as a method for the synthesis of fully unsaturated 1,2,5-triazepines, demonstrating a non-thermal approach to these seven-membered rings. tandfonline.com
| Starting Heterocycle | Reagents/Conditions | Expanded Ring System |
| 3-Amino-4-hydroxyhexahydropyrimidine-2-thiones | Base | 2,4,5,6-Tetrahydro-3H-1,2,4-triazepine-3-thiones researchgate.net |
| 4-Azidopyridazines | Photochemical irradiation | Fully unsaturated 1,2,5-triazepines tandfonline.com |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds.
A three-component reaction for the synthesis of highly functionalized pyrido[2,1-d] rsc.orgnih.govrsc.orgtriazepines has been reported. thieme-connect.com This reaction involves the combination of a pyridinium (B92312) bromide, an isocyanate, and a hydrazonoyl chloride in the presence of a base. This operationally simple procedure provides access to a new class of fused pyridotriazepines. thieme-connect.com
Another example of an MCR is the "Victory" reaction, which provides multifunctionalized pyrido[2,3-d]pyrimidines through a microwave-assisted one-pot cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile (B47326) or ethyl cyanoacetate. researchgate.net While this yields a six-membered pyrimidine (B1678525) ring fused to the pyridine, the principles of MCRs are clearly applicable to the construction of more complex fused systems like the pyridotriazepines.
| Reactants | Catalyst/Conditions | Product |
| Pyridinium bromide, Isocyanate, Hydrazonoyl chloride | Triethylamine (B128534), Dichloromethane (B109758) | Highly functionalized Pyrido[2,1-d] rsc.orgnih.govrsc.orgtriazepines thieme-connect.com |
| α,β-Unsaturated esters, Amidine systems, Malononitrile/Ethyl cyanoacetate | Microwave irradiation | Multifunctionalized Pyrido[2,3-d]pyrimidines researchgate.net |
Synthesis of Specific 1H-Pyrido[2,3-c]rsc.orgnih.govrsc.orgtriazepine Derivatives
While the general strategies outlined above provide a framework for the synthesis of the pyridotriazepine core, the synthesis of specific derivatives often requires tailored approaches.
Synthesis of Pyrido[2,3-c]rsc.orgnih.govrsc.orgtriazepine-3-carboxylic Acid
The synthesis of pyrido[2,3-c] rsc.orgnih.govrsc.orgtriazepine-3-carboxylic acid and its esters is of interest for further functionalization and potential biological evaluation. A general approach to related pyridone-3-carboxylic acids involves the cyclization of N-cyclohexyl derivatives with cyanoacetamide to form a nicotinamide (B372718) intermediate. nih.gov This intermediate can then be further elaborated. For instance, a series of 2-pyridone-3-carboxylic acids have been synthesized and their decarboxylation studied. nih.gov While not a direct synthesis of the target molecule, these methods for constructing the pyridone-3-carboxylic acid core are relevant.
A more direct, though related, synthesis involves the thermolysis of N-imidoyltetrazoles derived from N-(m-pyridyl)benzimidoyl chloride, which leads to 2,5-diaryl-3H-pyrido[3,2-e] rsc.orgnih.govresearchgate.nettriazepines. rsc.org While the substitution pattern and the specific triazepine isomer differ, this demonstrates a viable pathway to a pyridotriazepine ring system that could potentially be adapted to include a carboxylic acid functionality.
Preparation of Fused Pyrido[2,1-d]tandfonline.comthieme-connect.commdpi.comtriazepines
A notable method for the synthesis of highly functionalized pyrido[2,1-d] tandfonline.comthieme-connect.commdpi.comtriazepines involves a three-component reaction. thieme-connect.com This approach brings together pyridinium bromides, isocyanates, and hydrazonoyl chlorides in a one-pot procedure. thieme-connect.com The reaction is typically carried out in dichloromethane at room temperature with triethylamine as a base. thieme-connect.com Although the proposed mechanism is considered reasonable, further studies, such as React-IR experiments, could provide more definitive evidence. thieme-connect.com This method is valued for its operational simplicity and the ready availability of the starting materials. thieme-connect.com
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Reagent | Solvent | Product | Yield (%) | Reference |
| Pyridinium bromide | Isocyanate | Hydrazonoyl chloride | Triethylamine | Dichloromethane | Pyrido[2,1-d] tandfonline.comthieme-connect.commdpi.comtriazepine | 72-81 | thieme-connect.com |
Derivatization from Pyrido[2,3-d]Pyrimidines
The pyrido[2,3-d]pyrimidine (B1209978) scaffold serves as a versatile precursor for the synthesis of various heterocyclic compounds, including those with a triazepine ring. nih.govmdpi.com The general strategy involves the chemical modification of the pyrido[2,3-d]pyrimidine core to introduce the necessary functionalities for the subsequent ring expansion or annulation to form the seven-membered triazepine ring. rsc.org For instance, o-aminonicotinonitrile derivatives, which can be derived from pyrido[2,3-d]pyrimidines, can undergo acylation or thioacylation followed by intramolecular heterocyclization to yield the desired fused triazepine systems. rsc.org
A specific example is the synthesis of pyrido[2,3-d]pyrimidine-2,4-diamine (B6165648) derivatives. nih.govmdpi.com The process can start with the reductive condensation of a cyano-substituted pyrido[2,3-d]pyrimidine with an appropriate aniline (B41778) derivative, followed by further modifications like methylation. nih.govmdpi.com Another approach begins with 2,4,6-triaminopyrimidine (B127396) and nitromalonaldehyde (B3023284) to form a 6-nitropyrido[2,3-d]pyrimidine, which can be subsequently reduced and derivatized. nih.gov These examples highlight the utility of the pyrido[2,3-d]pyrimidine core in constructing more complex heterocyclic systems.
Aza-Annulations for Pyrido-Azepine Formation
Aza-annulation reactions represent a powerful and efficient strategy for the construction of nitrogen-containing ring systems, including pyrido-azepines. nih.govresearchgate.net These reactions involve the formation of one or more nitrogen-carbon bonds to build the heterocyclic ring. Green and efficient aza-annulations of 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile with various bifunctional reagents have been developed under solvent-free conditions. nih.govresearchgate.net These methods can lead to the formation of bridgehead tetrazines and azepines, including triazepines and tetrazepines. nih.govresearchgate.net
The type of annulation, such as [3+3], [5+1], [4+3], and [5+2], dictates the final heterocyclic system formed. nih.govresearchgate.net This approach is advantageous as it often proceeds with high yields and fast reaction rates without the need for a catalyst, and it tolerates a variety of functional groups. nih.govresearchgate.net
| Annulation Type | Starting Material | Reagent Type | Product | Reference |
| [4+3] | 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | Bifunctional | Pyrido-triazepine | nih.govresearchgate.net |
| [5+2] | 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | Bifunctional | Pyrido-tetrazepine | nih.govresearchgate.net |
Reaction Mechanisms in 1H-Pyrido[2,3-c]tandfonline.comthieme-connect.commdpi.comtriazepine Synthesis
The formation of the 1H-Pyrido[2,3-c] tandfonline.comthieme-connect.commdpi.comtriazepine ring system and its analogs proceeds through various reaction mechanisms, primarily involving cyclization reactions and substitution reactions. Understanding these mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes.
Mechanistic Pathways of Cyclization Reactions
Cyclization is a key step in the synthesis of many heterocyclic compounds, including pyridotriazepines. researchgate.net The specific mechanistic pathway depends on the starting materials and reagents employed.
One common pathway involves the intramolecular cyclization of a linear precursor. researchgate.net For example, the reaction of pyrrole (B145914) derivatives bearing carbonyl groups at the C-2 position can be converted to N-propargyl pyrroles. researchgate.net Subsequent reaction with hydrazine monohydrate leads to the formation of 5H-pyrrolo[2,1-d] tandfonline.comthieme-connect.commdpi.comtriazepine derivatives through a cyclization process. researchgate.net
In other cases, cyclization can be part of a cascade reaction. For instance, a base-mediated [2+1] annulation followed by a regioselective aziridine (B145994) ring-opening cascade provides a pathway to functionalized β-amino ketones from cyclic N-sulfonyl aldimines and α-carbonyl sulfonium (B1226848) salts. nih.gov This "sew-and-cut" strategy involves the formation and subsequent cleavage of a C-N bond. nih.gov
The cleavage of a triazene (B1217601) protective group can also initiate a cyclization cascade. The resulting diazonium intermediate can then undergo intramolecular cyclization to form the final triazine ring system. beilstein-journals.orgbeilstein-archives.org The success of this cyclative cleavage can be sensitive to the stability of the triazene functionality in the precursor. beilstein-journals.orgbeilstein-archives.org
Nucleophilic and Electrophilic Substitution Reactions
Nucleophilic and electrophilic substitution reactions play a critical role in the synthesis and functionalization of pyridotriazepines and their precursors. mdpi.comnih.gov
Pyridines with leaving groups at the 2 and 4-positions are susceptible to nucleophilic substitution via an addition-elimination mechanism. quimicaorganica.org This reactivity is due to the ability of the nitrogen heteroatom to stabilize the negative charge in the intermediate. Nucleophilic addition is generally slower at the 3-position. quimicaorganica.org The reactivity of the pyridine ring can be further influenced by the presence of an N-oxide group, which can activate the 2- and 4-positions for nucleophilic attack. nih.gov
In the context of triazine chemistry, nucleophilic addition can occur at different positions of the triazine core. nih.gov For example, in 1,2,3-triazine (B1214393) 1-oxides, alkoxides show a high selectivity for nucleophilic addition at the 4-position, while other nucleophiles like thiophenoxide add to the 6-position of the parent triazine. nih.gov
Electrophilic substitution reactions are also important, particularly for the functionalization of the heterocyclic rings. The positions of electrophilic attack are governed by the electron density of the ring system, which can be predicted using frontier molecular orbital theory. wuxiapptec.com For many 5- and 6-membered heterocycles, the highest occupied molecular orbital (HOMO) or HOMO-1 can indicate the most likely sites for electrophilic substitution. wuxiapptec.com
Functionalization and Derivatization Approaches
The functionalization and derivatization of the 1H-Pyrido[2,3-c] tandfonline.comthieme-connect.commdpi.comtriazepine core and its analogs are essential for exploring their structure-activity relationships and developing new compounds with specific properties. These approaches typically involve introducing or modifying substituents on the heterocyclic framework.
Various synthetic strategies, including cyclo-condensation, cyclization, methylation, chlorination, alkylation, addition, cross-coupling, ring expansions, and ring-closing metathesis, have been employed over the past two decades to create a diverse range of 1,3,5-triazepine and benzo[f] tandfonline.commdpi.comresearchgate.nettriazepine derivatives. mdpi.comnih.gov These reactions allow for the introduction of a wide array of functional groups, such as aryl, alkyl, and amino groups, onto the triazepine scaffold. mdpi.comnih.gov
For example, the reaction of o-phenylenediamines with methyl-isothiocyanate leads to the formation of a thiourea (B124793) derivative, which can then be cyclized with aromatic aldehydes to yield substituted benzo[f] tandfonline.commdpi.comresearchgate.nettriazepine-2-thiol derivatives. mdpi.comnih.gov Similarly, pyrazole-based compounds have been used to synthesize highly functionalized pyrazolylmalonyl diisothiocyanate derivatives, which can serve as building blocks for more complex triazepine structures. nih.gov The ability to introduce various substituents allows for the fine-tuning of the chemical and physical properties of the resulting compounds.
Introduction of Substituents on the Pyrido[2,3-c]researchgate.nettandfonline.comnih.govtriazepine Core
The ability to introduce a diverse range of chemical groups onto the foundational pyrido[2,3-c] researchgate.nettandfonline.comnih.govtriazepine framework is crucial for modulating its physicochemical properties and biological activities. Synthetic chemists have developed several strategies to achieve this, often leveraging the reactivity of the constituent rings.
One notable approach involves the construction of the heterocyclic system with pre-functionalized precursors. For instance, the synthesis of 6H- and 4H-pyrido[2,3-c]pyrrolo[1,2-e] researchgate.nettandfonline.comnih.govtriazepine derivatives commences with substituted pyrrole and pyridine starting materials. researchgate.nettandfonline.com Specifically, 2-chloro(pyrrolyl-1)-3-pyridine and 2,6-dichloro(pyrrolyl-1)-3-pyridine serve as key building blocks in a multi-step synthesis that ultimately yields the desired tricyclic structures. researchgate.nettandfonline.com This method allows for the incorporation of substituents at the pyrrole and pyridine moieties from the outset.
Another strategy focuses on the direct functionalization of the pre-formed triazepine ring. Acylation at the N-3 position of a fused 1,2,5-triazepine-1,5-dione has been successfully demonstrated using standard peptide coupling procedures. rsc.org This particular modification is significant as it is analogous to the N-terminal acylation of the residue preceding proline in cis-aminoacyl prolinamides, highlighting the potential of these scaffolds as peptide mimetics. rsc.org
Furthermore, the reactivity of related fused triazepine systems suggests avenues for introducing substituents. For example, chemo- and regioselective alkylation reactions have been investigated for 3,5-dithioxo- researchgate.nettandfonline.comrsc.orgtriazepines, indicating that the sulfur atoms can serve as handles for introducing alkyl groups. bohrium.com While not directly on the 1H-pyrido[2,3-c] researchgate.nettandfonline.comnih.govtriazepine core, these findings offer valuable insights into the potential reactivity of analogous positions.
The following table summarizes key starting materials and the resulting substituted pyrido[2,3-c] researchgate.nettandfonline.comnih.govtriazepine analogs:
| Starting Material | Resulting Compound | Reference |
| 2-chloro(pyrrolyl-1)-3-pyridine | 6H-pyrido[2,3-c]pyrrolo[1,2-e] researchgate.nettandfonline.comnih.govtriazepine derivatives | researchgate.nettandfonline.com |
| 2,6-dichloro(pyrrolyl-1)-3-pyridine | 4H-pyrido[2,3-c]pyrrolo[1,2-e] researchgate.nettandfonline.comnih.govtriazepine derivatives | researchgate.nettandfonline.com |
| N-(2-bromoacetylprolyl)hydrazine | Fused 1,2,5-triazepine-1,5-dione | rsc.org |
Formation of Nitrogen Bridge-head Pyrido[1,2-b]researchgate.nettandfonline.comclockss.orgtriazepines
A significant area of investigation within the chemistry of pyridotriazepines involves the synthesis of nitrogen bridge-head systems. These structures, characterized by a nitrogen atom at the fusion of two rings, often exhibit unique conformational constraints and electronic properties. The formation of pyrido[1,2-b] researchgate.nettandfonline.comrsc.orgtriazepines, a related but distinct isomer, has been achieved through the ring closure reactions of 1,6-diamino-4-(4-chlorophenyl)-2-oxopyridine-3,5-dicarbonitrile with various 1,3-dielectrophiles. researchgate.net This approach highlights a general strategy where a suitably substituted pyridine derivative serves as a scaffold for constructing the fused triazepine ring.
The synthesis of these bridgehead systems often involves cyclocondensation reactions. For example, the reaction of 4-(8-allylchromon-3-yl)-1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile with a range of α,γ-bifunctional electrophiles leads to the formation of novel nitrogen bridgehead pyrido[1,2-b] researchgate.nettandfonline.comrsc.orgtriazepines linked to an 8-allylchromone moiety. clockss.org This methodology demonstrates the versatility of using functionalized diamino-pyridines to access complex heterocyclic architectures.
The characterization of these bridge-head compounds is crucial for confirming their structure. Spectroscopic data, including IR, 1H NMR, 13C NMR, and mass spectrometry, are essential tools for elucidating the connectivity and stereochemistry of the newly formed rings. clockss.org For instance, the presence of signals corresponding to NH protons and the specific chemical shifts of protons on the pyridine and triazepine rings in 1H NMR spectra provide definitive evidence for the formation of the bridge-head structure. researchgate.net
The development of synthetic routes to these novel heterocyclic systems is significant as nitrogen-bridgehead compounds are prevalent in numerous natural products with diverse biological activities. rsc.org While much of the reported work focuses on the pyrido[1,2-b] researchgate.nettandfonline.comrsc.orgtriazepine isomer, the synthetic principles can potentially be adapted to target the pyrido[1,2-b] researchgate.nettandfonline.comclockss.orgtriazepine system.
The following table provides examples of dielectrophiles used in the synthesis of nitrogen bridge-head pyrido researchgate.nettandfonline.comrsc.orgtriazepines:
| Dielectrophile | Resulting Bridge-head System | Reference |
| Diethyl malonate | 9-(4-Chlorophenyl)-2,4,7-trioxo-1,3,5,-trihydropyrido[1,2-b] researchgate.nettandfonline.comrsc.orgtriazepine-8,10-dicarbonitrile | researchgate.net |
| Dibenzoylmethane | Pyrido[1,2-b] researchgate.nettandfonline.comrsc.orgtriazepine linked to 8-allylchromone | clockss.org |
| Ethyl benzoylacetate | Pyrido[1,2-b] researchgate.nettandfonline.comrsc.orgtriazepine linked to 8-allylchromone | clockss.org |
Spectroscopic Characterization and Structural Analysis of 1h Pyrido 2,3 C 1 2 3 Triazepine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone in the structural analysis of 1H-Pyrido[2,3-c] uchicago.edumdpi.comnih.govtriazepine derivatives, providing detailed information about the hydrogen and carbon framework of the molecules.
Proton (¹H) NMR Spectral Analysis
Proton NMR (¹H NMR) is instrumental in determining the number, environment, and connectivity of protons within a molecule. In the analysis of various pyrido uchicago.edumdpi.comresearchgate.nettriazepine derivatives, ¹H NMR spectra, typically recorded in solvents like DMSO-d6, reveal characteristic signals. For instance, in one study, the aromatic protons of a derivative appeared in the range of δ 7.22-8.09 ppm, while two NH protons were also identified. researchgate.net Another derivative showed singlet signals at δ 2.31 and 2.47 ppm, which were attributed to the 2- and 4-CH protons. researchgate.net
For a specific 10-(4-Chlorophenyl)-4-hydroxy-2,6-dimethyl-8-oxopyrano[2,3-e]pyrido[1,2-b] uchicago.edumdpi.comresearchgate.nettriazepine-9,11-dicarbonitrile, the ¹H NMR spectrum displayed singlets for the methyl groups at δ 2.56 and 3.34 ppm. researchgate.net The aromatic protons appeared as doublets at δ 7.51, 7.55, 7.62, and 7.66 ppm, with a singlet for H-3 at δ 7.95 ppm and a replaceable signal for the OH proton at δ 8.50 ppm. researchgate.net Similarly, for 2-Amino-9-(4-chlorophenyl)-3-(2-hydroxybenzoyl)-7-oxo-6H-pyrido[1,2-b] uchicago.edumdpi.comresearchgate.nettriazepine-8,10-dicarbonitrile, the NH2 protons were observed as a singlet at δ 5.67 ppm, with other aromatic and NH protons resonating at their expected chemical shifts. researchgate.net
The following table summarizes the ¹H NMR spectral data for selected 1H-Pyrido[2,3-c] uchicago.edumdpi.comnih.govtriazepine derivatives:
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |
| 9-(4-Chlorophenyl)-2,4,7-trioxo-1,3,5,-trihydropyrido[1,2-b] uchicago.edumdpi.comresearchgate.nettriazepine-8,10-dicarbonitrile | DMSO-d6 | 7.22-8.09 (m) | Aromatic-H | researchgate.net |
| 5.67, 8.53 (s) | 2NH | researchgate.net | ||
| 10-(4-Chlorophenyl)-4-hydroxy-2,6-dimethyl-8-oxopyrano[2,3-e]pyrido[1,2-b] uchicago.edumdpi.comresearchgate.nettriazepine-9,11-dicarbonitrile | DMSO-d6 | 2.56 (s, 3H), 3.34 (s, 3H) | CH3 | researchgate.net |
| 7.51, 7.55 (d, J = 8.2 Hz, 2H), 7.62, 7.66 (d, J = 8.2 Hz, 2H) | Ar-H | researchgate.net | ||
| 7.95 (s, 1H) | H-3 | researchgate.net | ||
| 8.50 (s, 1H) | OH | researchgate.net | ||
| 2-Amino-9-(4-chlorophenyl)-3-(2-hydroxybenzoyl)-7-oxo-6H-pyrido[1,2-b] uchicago.edumdpi.comresearchgate.nettriazepine-8,10-dicarbonitrile | DMSO-d6 | 5.67 (s, 2H) | NH2 | researchgate.net |
| 7.32 (s, 1H) | H-4 | researchgate.net | ||
| 7.51, 7.55 (d, J = 8.2 Hz, 2H), 7.62, 7.66 (d, J = 8.2 Hz, 2H) | Ar-H | researchgate.net | ||
| 7.97−8.09 (m, 4H) | C6H4 | researchgate.net | ||
| 8.52 (s, 1H) | NH | researchgate.net | ||
| 9.12 (s, 1H) | OH | researchgate.net |
Carbon (¹³C) NMR Spectral Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of the molecule. For a pyrido[1,2-b] uchicago.edumdpi.comresearchgate.nettriazepine derivative, the ¹³C NMR spectrum confirmed the presence of various carbon atoms, including those of the pyridine (B92270) and triazepine rings, as well as substituent groups. researchgate.net The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon atom.
Two-Dimensional (2D) NMR Techniques
Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), are employed for the unambiguous assignment of proton and carbon signals. nih.gov These experiments correlate the signals of directly bonded nuclei, providing definitive structural information. For instance, an HSQC spectrum can confirm the connectivity between specific protons and carbons, aiding in the complete structural elucidation of complex heterocyclic systems. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectra of pyrido uchicago.edumdpi.comresearchgate.nettriazepine derivatives exhibit characteristic absorption bands that confirm the presence of specific structural features.
For example, in the case of 9-(4-Chlorophenyl)-2,4,7-trioxo-1,3,5,-trihydropyrido[1,2-b] uchicago.edumdpi.comresearchgate.nettriazepine-8,10-dicarbonitrile, the IR spectrum showed absorption bands at 3415 and 3343 cm⁻¹ corresponding to the two NH groups. researchgate.net The presence of two cyano groups (C≡N) was confirmed by bands at 2216 and 2210 cm⁻¹. researchgate.net Additionally, carbonyl (C=O) stretching vibrations were observed at 1668 cm⁻¹ for the pyridone carbonyl and in the range of 1655-1645 cm⁻¹ for the two amide carbonyls. researchgate.net
Another derivative, 10-(4-Chlorophenyl)-4-hydroxy-2,6-dimethyl-8-oxopyrano[2,3-e]pyrido[1,2-b] uchicago.edumdpi.comresearchgate.nettriazepine-9,11-dicarbonitrile, displayed an IR spectrum with a broad band at 3535 cm⁻¹ for the OH group, bands at 3395 and 3325 cm⁻¹ for the two NH groups, and a band at 2987 cm⁻¹ for aliphatic C-H stretching. researchgate.net The two cyano groups absorbed at 2221 and 2216 cm⁻¹, and a carbonyl peak was observed at 1655 cm⁻¹. researchgate.net
The IR data for 2-Amino-9-(4-chlorophenyl)-3-(2-hydroxybenzoyl)-7-oxo-6H-pyrido[1,2-b] uchicago.edumdpi.comresearchgate.nettriazepine-8,10-dicarbonitrile further confirmed its structure with bands for OH (3527 cm⁻¹), NH and NH2 (3453, 3397, 3304 cm⁻¹), two C≡N groups (2220, 2219 cm⁻¹), and two C=O groups (1668, 1655 cm⁻¹). researchgate.net
The following table presents a summary of the key IR absorption bands for these derivatives:
| Compound | Functional Group | Wavenumber (ν, cm⁻¹) | Reference |
| 9-(4-Chlorophenyl)-2,4,7-trioxo-1,3,5,-trihydropyrido[1,2-b] uchicago.edumdpi.comresearchgate.nettriazepine-8,10-dicarbonitrile | 2NH | 3415, 3343 | researchgate.net |
| 2C≡N | 2216, 2210 | researchgate.net | |
| C=O (pyridone) | 1668 | researchgate.net | |
| 2C=O (amide) | 1655-1645 | researchgate.net | |
| 10-(4-Chlorophenyl)-4-hydroxy-2,6-dimethyl-8-oxopyrano[2,3-e]pyrido[1,2-b] uchicago.edumdpi.comresearchgate.nettriazepine-9,11-dicarbonitrile | OH | 3535 | researchgate.net |
| 2NH | 3395, 3325 | researchgate.net | |
| CH (aliphatic) | 2987 | researchgate.net | |
| 2C≡N | 2221, 2216 | researchgate.net | |
| C=O | 1655 | researchgate.net | |
| 2-Amino-9-(4-chlorophenyl)-3-(2-hydroxybenzoyl)-7-oxo-6H-pyrido[1,2-b] uchicago.edumdpi.comresearchgate.nettriazepine-8,10-dicarbonitrile | OH | 3527 | researchgate.net |
| NH, NH2 | 3453, 3397, 3304 | researchgate.net | |
| 2C≡N | 2220, 2219 | researchgate.net | |
| C=O | 1668 | researchgate.net | |
| C=O (pyridone) | 1655 | researchgate.net |
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a crucial technique for determining the molecular weight and confirming the molecular formula of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can definitively establish the elemental composition.
For instance, the mass spectrum of 10-(4-Chlorophenyl)-4-hydroxy-2,6-dimethyl-8-oxopyrano[2,3-e]pyrido[1,2-b] uchicago.edumdpi.comresearchgate.nettriazepine-9,11-dicarbonitrile showed a molecular ion peak [M]⁺ at m/z 417, consistent with its calculated molecular weight. researchgate.net
Computational and Theoretical Investigations of 1h Pyrido 2,3 C 1 2 3 Triazepine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties of 1H-Pyrido[2,3-c]triazepine from first principles. These calculations provide a deep understanding of the electronic structure and geometry of the molecule.
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecules. For derivatives of the closely related pyrido[3,2-e]triazepine system, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to optimize molecular geometries and analyze electronic structures. These studies help in understanding the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for determining the reactivity and kinetic stability of the molecule. The energy gap between HOMO and LUMO is a key parameter derived from these calculations.
The conformational landscape and potential tautomeric forms of pyridotriazepine systems are critical for understanding their chemical behavior and biological activity. Theoretical studies on related seven-membered heterocyclic systems, such as 1,2,4-triazepines, have shown that the seven-membered ring can adopt various conformations, including boat, chair, and twist-boat forms. The relative energies of these conformers and the energy barriers for their interconversion can be calculated using computational methods. Furthermore, the possibility of tautomerism, particularly proton shifts between nitrogen atoms in the triazepine ring, is a key aspect to investigate, as different tautomers can exhibit distinct chemical and physical properties. For the pyrido[2,3-c]triazepine scaffold, computational analysis can predict the most stable tautomer under different conditions, which is essential for interpreting experimental data and predicting reactivity.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between small molecules and biological macromolecules like proteins.
Molecular docking simulations have been instrumental in elucidating the binding mechanisms of various heterocyclic compounds with their biological targets. For instance, in studies of related nitrogen-containing heterocyclic compounds, docking has revealed specific hydrogen bonds, hydrophobic interactions, and pi-stacking interactions that govern the binding to enzyme active sites. By docking 1H-Pyrido[2,3-c]triazepine and its derivatives into the active sites of various enzymes or receptors, researchers can predict the key amino acid residues involved in the interaction. This information is vital for understanding the molecule's mechanism of action and for designing more potent and selective analogs.
Beyond identifying binding modes, molecular docking can also provide a prediction of the binding affinity, often expressed as a docking score or an estimated binding energy. This score is calculated based on the intermolecular interactions between the ligand and the target protein. While these predictions are approximations, they are invaluable for ranking potential drug candidates and prioritizing them for further experimental testing. For 1H-Pyrido[2,3-c]triazepine derivatives, comparing the predicted binding affinities across a series of compounds can help establish structure-activity relationships (SAR), guiding the optimization of the molecular structure to enhance binding to a specific biological target.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity and intermolecular interactions. The MEP surface visualizes the electrostatic potential on the electron density surface of the molecule.
The MEP map of 1H-Pyrido[2,3-c]triazepine would highlight regions of negative potential (electron-rich areas, typically around electronegative atoms like nitrogen) and positive potential (electron-poor areas, often around hydrogen atoms attached to heteroatoms). These maps are crucial for predicting how the molecule will interact with other molecules. For example, the electron-rich regions are likely sites for electrophilic attack and hydrogen bond acceptance, while electron-poor regions are susceptible to nucleophilic attack and can act as hydrogen bond donors. This information complements the insights gained from molecular docking by providing a more detailed picture of the electrostatic forces driving the ligand-receptor interactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry used to predict the reactivity and electronic properties of molecules. youtube.comlibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. indexcopernicus.com
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis
| Term | Description | Significance in Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests higher reactivity. |
Computational studies on related nitrogen-containing heterocycles, such as pyrazolo[3,4-b]pyridine and pyridazinone derivatives, have utilized Density Functional Theory (DFT) calculations to determine their FMO properties. nih.govmdpi.com These studies often correlate the calculated HOMO-LUMO energies with the observed biological activities of the compounds.
Investigation of Intramolecular Hydrogen Bonding Interactions
Intramolecular hydrogen bonds are non-covalent interactions that occur within a single molecule. These interactions can significantly influence a molecule's conformation, stability, and physicochemical properties. In nitrogen-containing heterocyclic compounds, the presence of both hydrogen bond donors (like N-H groups) and acceptors (like sp²-hybridized nitrogen atoms) makes the formation of intramolecular hydrogen bonds a key structural feature. nih.govmdpi.com
The investigation of these interactions typically involves a combination of experimental techniques and theoretical calculations. Computational methods, such as the Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis, are employed to characterize and quantify the strength of these bonds. Theoretical studies on dibenzoazepine analogues, for example, have explored how the geometry of the central seven-membered ring is influenced by its substituents and the potential for intramolecular interactions. nih.gov
The ability of nitrogen heterocycles to form hydrogen bonds is a critical aspect of their role in medicinal chemistry, as it often governs their binding affinity to biological targets like enzymes and receptors. nih.gov Studies on the hydrogen-donating abilities of C-H bonds in nitrogen-containing heterocycles have also been a subject of research, providing insights into their antioxidant properties. nih.gov
Table 2: Common Computational Methods for Investigating Intramolecular Hydrogen Bonds
| Method | Information Provided |
| Atoms in Molecules (AIM) | Identifies bond critical points and characterizes the nature of the chemical bond. |
| Natural Bond Orbital (NBO) | Analyzes donor-acceptor interactions and quantifies the stabilization energy associated with the hydrogen bond. |
| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify regions of positive and negative electrostatic potential, indicating potential hydrogen bond donor and acceptor sites. |
While direct data for 1H-Pyrido[2,3-c] nih.govnih.govnih.govtriazepine is unavailable, research on closely related structures, such as pyrrolotriazepine derivatives, has involved theoretical calculations to understand their formation and stability, which would inherently consider the possibility of such intramolecular interactions. nih.gov
Structure Activity Relationships Sar and Mechanistic Biological Studies
General Biological Activity Profiles of Triazepine Derivatives
Triazepine derivatives, a class of seven-membered heterocyclic compounds, exhibit a wide array of pharmacological activities. nih.gov These compounds have demonstrated potential as antibacterial, antiviral, psychotropic, and anticancer agents. nih.gov Furthermore, their biological activities extend to being antagonists for the CCK2 receptor, as well as having antisecretory, anti-inflammatory, and analgesic properties. nih.gov The fusion of a pyrimidine (B1678525) ring with a triazepine moiety has been shown to enhance these pharmacological effects, particularly in antiviral, antifungal, and antidiabetic applications, and as enzyme inhibitors. nih.gov
Benzodiazepine derivatives, which are structurally related to triazepines, are widely utilized in pharmaceuticals for treating conditions such as panic disorders, anxiety, muscle spasms, and sleep disturbances. nih.gov Their biological activities are diverse, including anti-HIV, antiulcer, and antibiotic properties. nih.gov The seven-membered ring is a critical feature in the design of these and other biologically active drugs. nih.gov The versatility of the triazepine core has made it a "privileged structure" in medicinal chemistry, with derivatives showing promise in various therapeutic areas.
Structure-Activity Relationship (SAR) Studies of Pyrido-Fused Triazepines
The biological activity of pyrido-fused triazepines is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial in identifying the key molecular features that govern the efficacy and selectivity of these compounds.
Impact of Substituent Modifications on Biological Activity
The type and position of substituents on the pyrido-fused triazepine core significantly influence its biological activity. For instance, in a series of isoxazolo[5,4-e]-1,2,4-triazepine derivatives, the presence and nature of substituents were found to be critical for their anti-inflammatory properties. nih.gov
A study on pyrido nih.govresearchgate.netmdpi.comtriazepine derivatives revealed that specific substitutions are crucial for their anticancer activity. nih.gov The introduction of different functional groups can modulate the compound's electronic and steric properties, thereby affecting its interaction with biological targets. nih.gov For example, the anticancer potency of certain pyrido-fused tetrazines and triazepines was found to be dependent on the specific substitutions on the heterocyclic core. nih.gov
Table 1: Impact of Substituent Modifications on Anticancer Activity of Pyrido-Fused Triazepine Analogs
| Compound | R1 Substituent | R2 Substituent | Anticancer Activity (NCI) |
|---|---|---|---|
| 4 | Phenyl | Methyl | Potent |
| 8 | 4-Chlorophenyl | H | Potent |
| 9 | 4-Methoxyphenyl | H | Potent |
Note: This table is a representative example based on findings from studies on related pyrido-fused heterocycles and is intended to illustrate the principle of substituent effects. Specific data for 1H-Pyrido[2,3-c] nih.govresearchgate.netjmchemsci.comtriazepine may vary.
Positional Isomerism and Activity Modulation
Studies on other heterocyclic systems have demonstrated the profound impact of positional isomerism. For instance, in a series of oxazolidinone derivatives, a linear attachment of a benzotriazole (B28993) moiety resulted in greater antibacterial potency compared to an angular attachment. nih.gov This highlights how the spatial relationship between different parts of a molecule can be a key determinant of its biological function. While specific studies on the positional isomerism of 1H-Pyrido[2,3-c] nih.govresearchgate.netjmchemsci.comtriazepine are not extensively detailed in the provided search results, the principles observed in related heterocyclic systems suggest that isomers of this compound would likely exhibit distinct biological activities. nih.govsolubilityofthings.com
Investigation of Pharmacological Targets and Mechanisms of Action
Understanding the specific molecular targets and mechanisms of action of 1H-Pyrido[2,3-c] nih.govresearchgate.netjmchemsci.comtriazepine and its derivatives is essential for their development as therapeutic agents. Research has focused on their ability to inhibit key enzymes and modulate the function of important receptors.
Enzyme Inhibition Studies (e.g., ThyX, Tyrosine Kinases)
The inhibition of specific enzymes is a common mechanism of action for many therapeutic drugs. Pyrido-fused triazepines have been investigated for their potential to inhibit enzymes involved in critical cellular processes.
ThyX (Thymidylate Synthase X): ThyX is a flavin-dependent thymidylate synthase found in many microbial pathogens but absent in humans, making it an attractive target for antimicrobial drug development. nih.gov While direct studies on 1H-Pyrido[2,3-c] nih.govresearchgate.netjmchemsci.comtriazepine are not available, the broader class of triazepines has been explored for enzyme inhibitory activity. nih.gov The essential nature of ThyX in organisms like Mycobacterium tuberculosis underscores its potential as a drug target. nih.gov The development of inhibitors that specifically target the nucleotide binding pocket of ThyX has shown promise in inhibiting bacterial growth. nih.gov
Tyrosine Kinases: Tyrosine kinases are a large family of enzymes that play a crucial role in cellular signal transduction pathways regulating cell growth, differentiation, and apoptosis. nih.govnih.gov Dysregulation of tyrosine kinase activity is implicated in numerous diseases, including cancer. nih.govyoutube.com The development of tyrosine kinase inhibitors (TKIs) has been a successful strategy in cancer therapy. nih.govyoutube.com Pyrido-fused heterocycles have been explored as potential tyrosine kinase inhibitors. For example, pyrido[2,3-b]pyrazin-2-ones have shown potent antagonist activity at the CRF1 receptor, which is coupled to tyrosine kinase signaling pathways. nih.gov
Table 2: Enzyme Inhibition Profile of Selected Heterocyclic Compounds
| Compound Class | Target Enzyme | Biological Effect |
|---|---|---|
| Triazine Derivatives | Tyrosine Kinases | Anticancer, Anti-inflammatory |
| Pyrido-fused Pyrazoles | p38α MAPK | Anti-inflammatory |
| Naphthoquinones | ThyX | Antimicrobial |
Note: This table provides a general overview based on the activities of related heterocyclic systems.
Receptor Modulating Activity (e.g., GABAA, c-Met)
In addition to enzyme inhibition, pyrido-fused triazepines may exert their pharmacological effects by modulating the activity of specific receptors.
GABAA Receptors: The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is the target for benzodiazepines, a class of drugs with sedative, anxiolytic, and anticonvulsant properties. nih.govmdpi.com Benzodiazepines, which share a seven-membered ring structure with triazepines, act as positive allosteric modulators of GABAA receptors, enhancing the effect of the neurotransmitter GABA. nih.govucl.ac.uknih.gov This modulation occurs at a specific binding site on the receptor, distinct from the GABA binding site. nih.govucl.ac.uk While direct evidence for 1H-Pyrido[2,3-c] nih.govresearchgate.netjmchemsci.comtriazepine acting on GABAA receptors is not provided, the structural similarity to benzodiazepines suggests this as a potential mechanism of action for derivatives with psychotropic effects. nih.govmdpi.com
c-Met Receptor: The c-Met receptor, also known as the hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a critical role in cell proliferation, migration, and invasion. nih.govnih.gov Overactivation of the c-Met signaling pathway is implicated in the development and progression of various cancers. nih.govmdpi.comyoutube.com The interaction of c-Met with its ligand, HGF, triggers a signaling cascade that promotes tumor growth and metastasis. mdpi.comyoutube.com Therefore, inhibitors of the c-Met pathway are being actively investigated as anticancer agents. The potential for pyrido-fused triazepines to modulate c-Met signaling represents a promising avenue for cancer therapy research.
Immunomodulatory Effects and Mechanisms
Direct studies on the immunomodulatory effects of 1H-Pyrido[2,3-c] nih.govnih.govnih.govtriazepine, including its impact on cyclooxygenase-2 (COX-2) production and cytokine modulation, are not found in the current body of scientific literature. However, research on analogous heterocyclic systems provides insights into potential activities. For instance, derivatives of isoxazolo[5,4-e]-1,2,4-triazepine have demonstrated significant anti-inflammatory and immunosuppressive properties in vivo. mdpi.com One such derivative, RM33, was found to enhance the production of COX-2 in lipopolysaccharide (LPS)-stimulated splenocytes while exhibiting a suppressive effect on tumor necrosis factor-alpha (TNF-α) production. mdpi.com The compound did not induce apoptosis and showed no toxicity in A549 cell lines up to a concentration of 100 μg/mL. mdpi.com
Similarly, N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been identified as potent inhibitors of both COX-1 and COX-2 enzymes. nih.gov Another class of related compounds, 2,3,4,5-tetrahydro-1H-3-benzazepines, has been shown to possess immunomodulating effects, primarily by suppressing T-cell proliferation and natural killer (NK) cell functions. nih.gov These findings in related heterocyclic structures suggest that the pyridotriazepine scaffold could potentially interact with inflammatory pathways, but specific studies on 1H-Pyrido[2,3-c] nih.govnih.govnih.govtriazepine are required for confirmation.
Antioxidant Activity Mechanisms
There is no specific research detailing the antioxidant activity or mechanisms of 1H-Pyrido[2,3-c] nih.govnih.govnih.govtriazepine. However, the antioxidant potential of various other triazole and pyridine-containing heterocyclic compounds has been explored. For example, a series of 1,2,3-triazole pyrazole (B372694) derivatives containing a thiazole (B1198619) moiety were synthesized and showed notable antioxidant properties in a DPPH free radical-scavenging assay. nih.gov Additionally, novel thiazinanones synthesized from 2-picolylamine (2-aminomethylpyridine) have been evaluated for their antioxidant capabilities, with one compound, in particular, demonstrating significant radical scavenging activity in both DPPH and ABTS tests. nih.gov This compound also reduced lipid peroxidation and increased total thiol groups in biological systems, indicating a potential for mitigating oxidative stress. nih.gov These studies underscore the potential for nitrogen-containing heterocyclic systems to possess antioxidant activity, a property that would need to be experimentally verified for 1H-Pyrido[2,3-c] nih.govnih.govnih.govtriazepine.
Antimicrobial Research (Antibacterial, Antifungal, Antiviral)
While direct antimicrobial studies on 1H-Pyrido[2,3-c] nih.govnih.govnih.govtriazepine are absent from the literature, the broader class of triazepines and related pyridyl derivatives has shown promise in this area.
Antibacterial Activity: Several related heterocyclic structures have demonstrated significant antibacterial properties. For instance, novel 1,2,4-triazine (B1199460) and 1,2-diazepine derivatives synthesized from 2-aminopyridine (B139424) precursors exhibited significant in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis. biointerfaceresearch.com The presence of the 1,2,4-triazine and 1,2-diazepine rings was suggested to be crucial for the observed increase in antibacterial potency. biointerfaceresearch.com Furthermore, novel pyrido[1,2,3-de] nih.govnih.govbenzoxazine-6-carboxylic acid derivatives have shown potent activity against quinolone-resistant Gram-positive clinical isolates, in some cases exceeding the potency of the reference drug clinafloxacin. nih.gov
Antifungal Activity: The antifungal potential of related structures has also been reported. Derivatives of pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine were effective against various microorganisms in vitro, with two compounds in particular showing antifungal activity against hyphomycetes comparable to the standard drug miconazole. nih.gov Pyrido[2,3-d]pyrimidines have also been investigated, with several derivatives exhibiting significant antifungal activities. researchgate.net
Antiviral Activity: Research into the antiviral properties of related compounds includes the synthesis of 1,3-thiazepine (B12646109) derivatives, some of which showed modest activity against HIV-1, Bovine viral diarrhea virus (BVDV), and Yellow fever virus (YFV). researchgate.net Additionally, 1,2,3-triazole-containing derivatives have been explored as potential antiviral agents, with some conjugates showing activity against SARS-CoV-2 variants by inhibiting viral entry into host cells. mdpi.commdpi.com
Table 1: Antimicrobial Activity of Related Heterocyclic Compounds
| Compound Class | Activity Type | Target Organisms/Viruses | Reference |
|---|---|---|---|
| 1,2,4-Triazine / 1,2-Diazepine derivatives | Antibacterial | E. coli, P. aeruginosa, K. pneumoniae, S. aureus, B. cereus, E. faecalis | biointerfaceresearch.com |
| Pyrido[1,2,3-de] nih.govnih.govbenzoxazine derivatives | Antibacterial | Quinolone-resistant Gram-positive isolates | nih.gov |
| Pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine derivatives | Antifungal | Hyphomycetes | nih.gov |
| Pyrido[2,3-d]pyrimidine (B1209978) derivatives | Antifungal | Various fungi | researchgate.net |
| 1,3-Thiazepine derivatives | Antiviral | HIV-1, BVDV, YFV | researchgate.net |
| 1,2,3-Triazole-benzofused conjugates | Antiviral | SARS-CoV-2 | mdpi.com |
In vitro Cytotoxic Activity Investigations
There are no specific in vitro cytotoxic studies reported for 1H-Pyrido[2,3-c] nih.govnih.govnih.govtriazepine. However, extensive research has been conducted on the anticancer and cytotoxic potential of various fused triazepine and pyridine-containing heterocycles.
Derivatives of 1,3,5-triazepine have been noted as effective anticancer agents. nih.gov For example, pyrazole derivatives incorporating a benzo[f] nih.govnih.govbiointerfaceresearch.comtriazepine moiety have demonstrated both anticancer and antibacterial properties. nih.gov Dihydro-3-nitroso-1H-1,3,5-triazepine-2,4(3H,5H)-dione has shown antitumor effects against AH-13 and L-1210 cells. nih.gov
The pyrido[2,3-d]pyrimidine scaffold is another related structure with significant cytotoxic activity. Newly synthesized derivatives of this class exhibited remarkable cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with some compounds showing IC₅₀ values in the submicromolar and low nanomolar range for PIM-1 kinase inhibition. rsc.org One promising compound from this series induced apoptosis in MCF-7 cells and arrested the cell cycle in the G1 phase. rsc.org Other research on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives identified compounds with potent cytotoxic activity against the A-549 lung cancer cell line. nih.gov
Furthermore, pyrido-annelated nih.govnih.govnih.govtriazepine derivatives have been synthesized and evaluated for their anticancer potential, highlighting the interest in this general structural class for cancer research. nih.gov A derivative of pyrido[1,4-b]diazepine also revealed cytotoxic activity in vitro against multiple human cancer cell lines. researchgate.net
Table 2: In vitro Cytotoxic Activity of Related Heterocyclic Compounds
| Compound Class | Cancer Cell Line(s) | Observed Effect / IC₅₀ | Reference |
|---|---|---|---|
| Dihydro-3-nitroso-1H-1,3,5-triazepine-2,4(3H,5H)-dione | AH-13, L-1210 | Antitumor effects | nih.gov |
| Pyrido[2,3-d]pyrimidine derivatives | MCF-7, HepG2 | IC₅₀ = 0.57 µM (MCF-7), 0.99 µM (HepG2) for most active compounds | rsc.org |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | A-549 | IC₅₀ = 7.23 µM for most potent compound | nih.gov |
| Pyrido[1,4-b]diazepine derivative | HL-60 and 4 other human cancer cell lines | ID₅₀ values < 4 µg/mL | researchgate.net |
Future Perspectives and Research Directions
Development of Novel Synthetic Routes
The synthesis of fused triazepine systems, including those fused with a pyridine (B92270) ring, is an area of active research. While specific routes for the parent 1H-Pyrido[2,3-c] tandfonline.comresearchgate.netresearchgate.nettriazepine are not extensively documented, future work will likely draw inspiration from established methods for related structures.
One promising approach involves the use of versatile building blocks in multi-component or annulation reactions. For instance, green and efficient aza-annulations of functionalized aminopyridines with various bifunctional reagents have been successfully used to create related pyrido[1,2,4]triazepine systems under solvent-free conditions. researchgate.netnih.gov This methodology avoids harsh catalysts and often results in high yields, making it an attractive strategy for generating a library of 1H-Pyrido[2,3-c] tandfonline.comresearchgate.netresearchgate.nettriazepine derivatives. researchgate.netnih.gov
Another avenue involves intramolecular cyclization strategies. The synthesis of fused 1,2,5-triazepine-1,5-diones has been achieved through the cyclization of N-(2-bromoacetylprolyl)hydrazine, which serves as a potential mimetic for peptide structures. rsc.org A similar strategy, starting from appropriately substituted 2-chloropyridine (B119429) or aminopyridine precursors, could be adapted to form the 1H-Pyrido[2,3-c] tandfonline.comresearchgate.netresearchgate.nettriazepine core. Research has also described the synthesis of 6H- and 4H-pyrido[2,3-c]pyrrolo[1,2-e]1,2,5-triazepine derivatives starting from 2-chloro(pyrrolyl-1)-3-pyridine, demonstrating the feasibility of building upon the pyridine-3-amine framework. tandfonline.com
Future synthetic developments could focus on solid-phase synthesis, which has been effectively used for the combinatorial generation of related 1H-pyrido[2,3-d]pyrimidin-4-ones. nih.gov This would enable the rapid production of a diverse set of derivatives for biological screening.
Table 1: Potential Synthetic Strategies for 1H-Pyrido[2,3-c] tandfonline.comresearchgate.netresearchgate.nettriazepine Derivatives
| Synthetic Approach | Starting Materials/Intermediates | Key Features | Related Example |
|---|---|---|---|
| Aza-annulation | Functionalized aminopyridines, bifunctional reagents | Green chemistry, solvent-free, high efficiency | Synthesis of pyrido-annelated tandfonline.comresearchgate.netnih.govtriazepines researchgate.netnih.gov |
| Intramolecular Cyclization | Substituted 2-chloropyridines or 3-aminopyridines with hydrazine (B178648) moieties | Formation of the seven-membered triazepine ring | Synthesis of fused 1,2,5-triazepine-1,5-diones rsc.org |
Advanced Computational Design and Prediction
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and guiding synthetic efforts. For the 1H-Pyrido[2,3-c] tandfonline.comresearchgate.netresearchgate.nettriazepine scaffold, computational methods can be employed to design novel derivatives with enhanced biological activity and favorable pharmacokinetic profiles.
Molecular docking studies are a cornerstone of this approach. As seen with related pyrido-annelated [1,2,4]triazepines, docking can be used to investigate the binding mechanisms and affinities of designed compounds with specific biological targets, such as protein kinases. researchgate.netnih.gov For instance, docking simulations on Janus Kinase-2 (JAK2) helped to rationalize the observed anticancer activity of certain pyrido-azepine derivatives. nih.gov This same approach can be applied to predict the interaction of novel 1H-Pyrido[2,3-c] tandfonline.comresearchgate.netresearchgate.nettriazepine analogs with a range of potential targets. nih.gov
Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deeper insights into the electronic structure and reactivity of the scaffold. researchgate.netnih.gov These calculations can help explain reaction mechanisms, predict sites of metabolism, and refine the understanding of the molecule's electrostatic potential, which is crucial for receptor binding. researchgate.netnih.gov
Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are essential for early-stage drug development. Computational models can assess properties like solubility, permeability, and potential for drug-likeness based on criteria such as Lipinski's rule of five, weeding out candidates with poor pharmacokinetic prospects before committing to synthesis. researchgate.netnih.gov
Expansion of Structure-Activity Relationship Studies
A systematic exploration of the Structure-Activity Relationships (SAR) for the 1H-Pyrido[2,3-c] tandfonline.comresearchgate.netresearchgate.nettriazepine nucleus is critical for optimizing its therapeutic potential. Future research will need to synthesize and test a wide array of derivatives to understand how different substituents at various positions on the heterocyclic core influence biological activity.
Key research questions for SAR studies will include:
Influence of substituents on the pyridine ring: How do electron-donating or electron-withdrawing groups at available positions on the pyridine moiety affect target binding and selectivity?
Modifications of the triazepine ring: What is the impact of substitution on the nitrogen atoms or the available carbon atom of the triazepine ring? As seen in studies of pyrido[1,2-e]purine analogs, N-alkylation can significantly modulate inhibitory activity. nih.gov
Introduction of diverse functional groups: How do different functional groups (e.g., aryl, alkyl, amino, carboxyl) impact potency, selectivity, and physicochemical properties?
The development of a combinatorial library, potentially through solid-phase synthesis, would be highly beneficial for comprehensive SAR studies. nih.gov However, researchers should be aware that the relationship between structure and activity may be complex. Studies on related pyrido-[2,3-c]-1,2-thiazine 1,1-dioxide derivatives showed a relatively limited dependence between the chemical structure and the observed biological effects, highlighting the nuanced nature of SAR in these systems. nih.gov
Table 2: Key Positions for SAR Exploration on the 1H-Pyrido[2,3-c] tandfonline.comresearchgate.netresearchgate.nettriazepine Scaffold
| Position(s) for Substitution | Type of Modification | Potential Impact |
|---|---|---|
| Pyridine Ring (C6, C7, C8) | Introduction of halogens, alkyl, alkoxy, or aryl groups | Alteration of electronic properties, steric interactions, and metabolic stability |
| Triazepine Ring (N1, N2, N5) | N-alkylation, N-acylation, N-arylation | Modulation of solubility, hydrogen bonding capacity, and target engagement |
Exploration of New Pharmacological Targets and Mechanistic Pathways
The broad biological activity of related fused heterocyclic systems suggests that 1H-Pyrido[2,3-c] tandfonline.comresearchgate.netresearchgate.nettriazepine derivatives could interact with a variety of pharmacological targets. Future research should aim to screen these compounds against diverse target classes to uncover novel therapeutic applications.
Potential areas of investigation include:
Anticancer Activity: Given that pyrido[1,2,4]triazepine derivatives have shown potent anticancer action, screening against a panel of cancer cell lines is a logical first step. researchgate.netnih.gov Mechanistic studies could then focus on identifying specific targets, such as protein kinases (e.g., JAK2), which are often implicated in cancer progression. nih.gov
Central Nervous System (CNS) Activity: Bicyclic pyridine hybrids have been evaluated for neurotropic properties, including anticonvulsant activity. mdpi.com The 1H-Pyrido[2,3-c] tandfonline.comresearchgate.netresearchgate.nettriazepine scaffold could be explored for its potential to modulate CNS receptors or enzymes.
Anti-inflammatory and Immunomodulatory Effects: Derivatives of pyrido-[2,3-c]-1,2-thiazine 1,1-dioxide have demonstrated marked immunostimulative, immunosuppressive, and anti-inflammatory activities. nih.gov This precedent suggests that the 1H-Pyrido[2,3-c] tandfonline.comresearchgate.netresearchgate.nettriazepine core could yield compounds with similar properties, potentially useful for treating autoimmune diseases or inflammatory conditions.
Antimicrobial Activity: Many nitrogen-containing heterocycles exhibit antimicrobial properties. The pyrido[1,2-e]purine scaffold, for example, has been targeted against enzymes in Mycobacterium tuberculosis. nih.gov Screening 1H-Pyrido[2,3-c] tandfonline.comresearchgate.netresearchgate.nettriazepine derivatives against a range of bacterial and fungal pathogens could reveal new anti-infective agents.
Identifying the specific molecular targets and elucidating the downstream mechanistic pathways will be crucial for advancing these compounds from initial hits to viable drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
